molecular formula C21H25BrCl2N2O3 B315874 2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide

2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide

Cat. No.: B315874
M. Wt: 504.2 g/mol
InChI Key: MFKTZSKUDACKDO-UHFFFAOYSA-N
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Description

2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and ethoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide typically involves multiple steps, including halogenation, amination, and etherification reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of reactions to form the final product. Common reagents used in these reactions include bromine, chlorine, and various amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenacyl bromide: Shares structural similarities with the presence of bromine and chlorine atoms.

    4-Bromophenylacetic acid: Contains a bromine atom in the para position, similar to the brominated aromatic ring in the compound of interest.

Uniqueness

2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25BrCl2N2O3

Molecular Weight

504.2 g/mol

IUPAC Name

2-[2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C21H25BrCl2N2O3/c1-5-28-18-9-13(11-25-14-6-7-16(23)17(24)10-14)8-15(22)20(18)29-12-19(27)26-21(2,3)4/h6-10,25H,5,11-12H2,1-4H3,(H,26,27)

InChI Key

MFKTZSKUDACKDO-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)Br)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)Br)OCC(=O)NC(C)(C)C

Origin of Product

United States

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